molecular formula C11H22N2O2 B1532047 1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one CAS No. 1591301-05-1

1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one

Cat. No. B1532047
M. Wt: 214.3 g/mol
InChI Key: PTHQXCAXFJVEAV-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, other names, its molecular formula, and its structure.



Synthesis Analysis

Synthesis analysis involves studying how the compound can be synthesized from simpler starting materials. It includes the reactions used, the reagents and conditions required, and the mechanism of the reaction.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed.



Physical And Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility in different solvents, and its chemical stability.


Scientific Research Applications

Alkoxycarbonylpiperidines as N-nucleophiles in Palladium-catalyzed Aminocarbonylation

Piperidines with ester functionality, such as those similar in structure to the specified compound, have been used as N-nucleophiles in the palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes. This process allows for the formation of carboxamides and ketocarboxamides under various conditions, showcasing the reactivity of piperidine derivatives in complex organic synthesis (Takács et al., 2014).

Hydroaminomethylation Using Xanthene-Based Amino-Functionalized Ligands

The hydroaminomethylation of olefins using piperidine demonstrates the utility of piperidine derivatives in achieving high selectivity and activity in the synthesis of complex molecules. The presence of amino-functionalized ligands influences the reaction's outcome, highlighting the role of piperidine structures in the development of efficient catalytic processes (Hamers et al., 2009).

Palladium(II) Complexes as Catalysts for Methoxycarbonylation

The interaction of piperidine derivatives with palladium complexes to catalyze methoxycarbonylation reactions underscores their significance in facilitating the production of esters. This application demonstrates the versatility of piperidine compounds in catalysis, offering pathways to various organic products (Zulu et al., 2020).

Ethylene Oligomerization Studies

Piperidine analogs have been used to study ethylene oligomerization, indicating their potential in industrial applications for polymer production. These studies provide insight into the mechanisms and efficiency of ethylene oligomerization, showcasing the practical applications of piperidine derivatives in material science (Nyamato et al., 2016).

Electrocatalytic Applications

Piperidin-4-ones have been explored for their potential in indirect electrochemical oxidation processes. This research highlights the electrocatalytic capabilities of piperidine derivatives, suggesting their applicability in the development of green chemistry processes and energy conversion technologies (Elinson et al., 2006).

Safety And Hazards

This involves studying the compound’s toxicity, its potential hazards, how to handle it safely, and how to dispose of it properly.


Future Directions

This involves predicting or proposing future research directions. For example, if the compound is a drug, future directions could include studying its efficacy in different diseases, its side effects, or developing analogs with improved properties.


Please note that these are general steps and the specific details would depend on the nature of the compound. For a specific compound like “1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one”, you would need to refer to scientific literature or databases. If it’s a novel compound, experimental studies might be needed to gather this information.


properties

IUPAC Name

1-[3-(ethoxymethyl)piperidin-1-yl]-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-3-15-9-10-5-4-6-13(8-10)11(14)7-12-2/h10,12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHQXCAXFJVEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN(C1)C(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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